molecular formula C10H12FN B12213082 (2-(4-Fluorophenyl)cyclopropyl)methanamine

(2-(4-Fluorophenyl)cyclopropyl)methanamine

Cat. No.: B12213082
M. Wt: 165.21 g/mol
InChI Key: SXEBSKUYTZWGJC-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 4-fluorobenzyl chloride with cyclopropylmagnesium bromide to form (4-fluorophenyl)cyclopropane. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Fluorophenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the cyclopropyl moiety provides steric hindrance, influencing its overall activity. The compound may modulate signaling pathways by binding to enzymes or receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Fluorophenyl)cyclopropyl)methanamine is unique due to the presence of both the fluorophenyl and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances its lipophilicity and metabolic stability, while the cyclopropyl group provides rigidity and influences its binding interactions .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2

InChI Key

SXEBSKUYTZWGJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)CN

Origin of Product

United States

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